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Compound of Interest

Compound Name:
3-Bromo-4-isopropoxy-5-

methoxybenzonitrile

Cat. No.: B181807 Get Quote

Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is

a versatile functional handle and a known bioisostere for various groups like carbonyls and

halogens, capable of participating in crucial hydrogen bond interactions within biological

targets.[1][2] The presence of a bromine atom on the aromatic ring provides a reactive site for

sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably

palladium-catalyzed cross-couplings.[3][4][5]

3-Bromo-4-isopropoxy-5-methoxybenzonitrile combines these features on a decorated

phenyl ring, offering a trifunctional platform for generating molecular complexity. The strategic

placement of the isopropoxy and methoxy groups can influence the electronic properties of the

ring and provide additional points for interaction or metabolic modulation in a final drug

candidate. This guide will explore the chemical attributes that make this molecule a valuable

tool for constructing novel molecular entities.

Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its core

properties can be defined. Furthermore, a predictive analysis of its spectroscopic signature can

be made based on well-characterized analogues.[6][7]

Core Chemical Properties
A summary of the fundamental physicochemical properties is presented below.
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Property Value Source

CAS Number 515848-62-1

Molecular Formula C₁₁H₁₂BrNO₂ [8]

Molecular Weight 270.12 g/mol [8]

Appearance Solid (predicted)

SMILES
CC(C)OC1=C(C=C(C=C1Br)C

#N)OC
[8]

InChI Key
DNCFZWKSHFLLGT-

UHFFFAOYSA-N
[8]

Predicted XlogP 3.1 [8]

Predicted Spectroscopic Characteristics
The characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile would rely on

standard spectroscopic techniques. Below are the predicted key features based on analogous

structures.[6][9]

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the

methoxy group protons (a singlet around 3.8-4.0 ppm), and the isopropoxy group protons (a

septet for the CH proton around 4.5-4.7 ppm and a doublet for the two methyl groups around

1.3-1.4 ppm). The two aromatic protons would appear as singlets in the aromatic region

(around 7.0-7.5 ppm).

¹³C NMR: The carbon spectrum will feature a characteristic signal for the nitrile carbon (C≡N)

between 115-120 ppm.[6] Other key signals would include those for the aromatic carbons,

the methoxy carbon (around 56 ppm), and the carbons of the isopropoxy group (CH around

72 ppm and CH₃ around 22 ppm).

FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a sharp,

strong absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2220-

2240 cm⁻¹ region for aromatic nitriles.[6][7] Other characteristic bands would include C-H
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stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring, and C-O

stretches for the ether linkages.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br

in nearly 1:1 abundance). The predicted monoisotopic mass is 269.0051 Da.[8]

Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile can be

envisioned starting from commercially available vanillin. This multi-step synthesis leverages

standard, high-yielding transformations common in organic synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/735529
https://www.benchchem.com/product/b181807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vanillin
(4-hydroxy-3-methoxybenzaldehyde)

Step 1: Bromination

Br₂, Acetic Acid

5-Bromo-4-hydroxy-3-methoxybenzaldehyde
(Bromovanillin)

Step 2: O-Isopropylation

2-Bromopropane, K₂CO₃, DMF

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

Step 3: Conversion to Nitrile

1. NH₂OH·HCl
2. Acetic Anhydride, Reflux

3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Click to download full resolution via product page

Caption: Proposed synthetic route to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.

Causality behind Experimental Choices:
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Bromination: The synthesis begins with the electrophilic aromatic substitution of vanillin. The

hydroxyl and methoxy groups are ortho, para-directing. Bromination occurs para to the

hydroxyl group and ortho to the methoxy group at the sterically accessible C5 position.

Acetic acid is a common solvent for this transformation.

O-Isopropylation: The phenolic hydroxyl group of bromovanillin is more acidic than an

alcohol and can be readily deprotonated by a mild base like potassium carbonate. The

resulting phenoxide undergoes a Williamson ether synthesis with an isopropyl electrophile

(e.g., 2-bromopropane).

Conversion of Aldehyde to Nitrile: This is a standard two-step, one-pot procedure. First, the

aldehyde is converted to an aldoxime using hydroxylamine. The subsequent dehydration of

the oxime, often achieved by refluxing with acetic anhydride or other dehydrating agents,

yields the nitrile.[10]

Chemical Reactivity and Synthetic Potential
The true value of this compound lies in the versatile reactivity of its functional groups, which

can be addressed selectively.

Core Molecule

Aryl Bromide Reactivity Nitrile Group Reactivity

3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Suzuki Coupling
(C-C bond)

Pd catalyst, Boronic Acid, Base

Buchwald-Hartwig Amination
(C-N bond)

Pd catalyst, Amine, Base

Sonogashira Coupling
(C-C bond)

Pd/Cu catalyst, Alkyne, Base

Hydrolysis to
Carboxylic Acid

H₂O, H⁺ or OH⁻

Reduction to
Amine

H₂, Catalyst or LiAlH₄

Formation of
Tetrazoles

NaN₃, Lewis Acid

Click to download full resolution via product page

Caption: Key reaction pathways for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.
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Reactivity of the Aryl Bromide: The C(sp²)-Br bond is the primary site for palladium-catalyzed

cross-coupling reactions.[4] This allows for the introduction of a wide variety of substituents

at the C3 position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or

vinyl groups.[3][11]

Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary

or secondary amines.[3]

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.[3] The

reactivity of aryl bromides in these reactions offers a balance between reactivity and

stability, often being preferred over more reactive but less stable aryl iodides or less

reactive aryl chlorides.[3][5]

Reactivity of the Nitrile Group: The nitrile group can be transformed into other important

functionalities.

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding

carboxylic acid.

Reduction: Can be reduced to a primary amine (benzylamine derivative) using reducing

agents like lithium aluminum hydride or catalytic hydrogenation.[12]

Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, which are

important pharmacophores in many drugs.

Applications in Drug Discovery and Medicinal
Chemistry
While there are no specific drugs reported to be synthesized from this exact intermediate, its

structural motifs are highly relevant to pharmaceutical development. Benzonitrile derivatives

are key components in numerous approved drugs, including aromatase inhibitors like Letrozole

and androgen receptor antagonists such as Enzalutamide.[13]

The utility of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile in a drug discovery workflow

would be as a versatile intermediate for building a library of analogues for structure-activity
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relationship (SAR) studies.

3-Bromo-4-isopropoxy-
5-methoxybenzonitrile

Palladium-Catalyzed
Cross-Coupling
(e.g., Suzuki)

Library of Diverse
C3-Substituted Analogues

Varying Boronic Acids Screening &
SAR Studies Lead Optimization Drug Candidate

Click to download full resolution via product page

Caption: Workflow for utilizing the target compound in a drug discovery program.

By leveraging the reactivity of the aryl bromide, medicinal chemists can rapidly synthesize a

diverse set of compounds where the substituent at the C3 position is varied. This allows for the

exploration of the binding pocket of a biological target to optimize potency, selectivity, and

pharmacokinetic properties. The isopropoxy and methoxy groups can provide favorable

interactions or be modified in later stages of lead optimization.

Experimental Protocols (Hypothetical)
The following protocols are representative methodologies for the synthesis and purification of

3-Bromo-4-isopropoxy-5-methoxybenzonitrile and its derivatives. These are based on

standard laboratory procedures for analogous compounds and should be adapted and

optimized as needed.

Synthesis of 3-Bromo-4-isopropoxy-5-
methoxybenzaldehyde (Intermediate)

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 5-bromo-4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate

(2.0 eq), and anhydrous dimethylformamide (DMF).

Reaction: Add 2-bromopropane (1.5 eq) to the stirred suspension. Heat the reaction mixture

to 80 °C and monitor by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature and pour into water.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel.

[14][15]

Synthesis of 3-Bromo-4-isopropoxy-5-
methoxybenzonitrile

Oxime Formation: Dissolve the aldehyde intermediate (1.0 eq) and hydroxylamine

hydrochloride (1.2 eq) in a suitable solvent like ethanol or pyridine. Stir at room temperature

until TLC indicates complete consumption of the aldehyde.

Dehydration: Add acetic anhydride (3.0 eq) directly to the reaction mixture. Heat the solution

to reflux and monitor the reaction progress by TLC.

Work-up: Cool the reaction mixture and carefully pour it onto ice water. If necessary,

neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine,

dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification: The final product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by flash column chromatography.[14][16]

Safety and Handling
As a brominated aromatic nitrile, this compound should be handled with care in a well-

ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, data from

analogous compounds suggest the following precautions.[17][18][19][20][21]

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab

coat, and chemical-resistant gloves (e.g., nitrile rubber).

Toxicology: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May

cause skin and eye irritation.

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a strategically designed chemical building

block with considerable potential for applications in drug discovery and organic synthesis. Its

value is derived from the versatile and differential reactivity of its aryl bromide and nitrile

functional groups. This guide has provided a comprehensive overview of its properties, a

plausible synthetic route, and its potential applications, offering a solid foundation for

researchers to incorporate this promising intermediate into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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